4-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)benzamide
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Overview
Description
4-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)benzamide is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound belongs to the benzamide class and is characterized by the presence of a benzyl group, a methylsulfonyl group, and a chloro-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)benzamide typically involves multiple steps. One common method involves the reaction of 4-aminobenzamide with benzyl chloromethyl sulfone and 4-chloro-2-methylphenylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and chloro-methylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of 4-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)benzamide is not fully understood. it is proposed that the compound works by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also modulate the immune system and reduce inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-[benzyl(methylsulfonyl)amino]-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide
- 4-[(methylsulfonyl)amino]benzamide
Uniqueness
4-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)benzamide is unique due to the presence of both a benzyl group and a chloro-methylphenyl group, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
5733-80-2 |
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Molecular Formula |
C22H21ClN2O3S |
Molecular Weight |
428.9 g/mol |
IUPAC Name |
4-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)benzamide |
InChI |
InChI=1S/C22H21ClN2O3S/c1-16-14-19(23)10-13-21(16)24-22(26)18-8-11-20(12-9-18)25(29(2,27)28)15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3,(H,24,26) |
InChI Key |
XLEJUXMSFPLYNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3)S(=O)(=O)C |
Origin of Product |
United States |
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